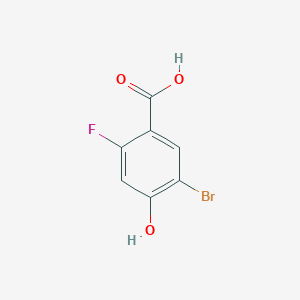

5-Bromo-2-fluoro-4-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTDQFFURDFXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781790-71-3 | |

| Record name | 5-bromo-2-fluoro-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Halogenated Hydroxybenzoic Acid Derivatives in Advanced Organic Synthesis

Halogenated hydroxybenzoic acid derivatives represent a critically important class of compounds in the field of advanced organic synthesis. The introduction of halogen atoms and hydroxyl groups onto the aromatic ring of benzoic acid profoundly alters the molecule's electronic and steric characteristics. The electron-withdrawing nature of halogens like bromine and fluorine can influence the acidity of the carboxylic acid and hydroxyl groups, and modify the reactivity of the aromatic ring toward further chemical transformations.

These derivatives serve as versatile precursors in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. The presence of multiple functional groups—the carboxylic acid, the hydroxyl group, and the carbon-halogen bonds—provides several reactive sites that can be selectively targeted for further functionalization. For instance, the carboxylic acid group can undergo esterification or amidation, while the hydroxyl group can be converted into an ether or ester. wikipedia.org The halogen atoms can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds, thus enabling the construction of complex molecular architectures. The strategic placement of halogens is a common tactic in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates.

Interdisciplinary Relevance in Chemical Sciences and Biological Investigations

The structural motifs present in 5-Bromo-2-fluoro-4-hydroxybenzoic acid give it relevance in several interdisciplinary fields, from medicinal chemistry to materials science. While specific research on this exact molecule is specialized, the applications of its class of compounds are well-documented.

In medicinal chemistry , halogenated salicylic (B10762653) acid and benzoic acid derivatives are fundamental building blocks for therapeutic agents. chemimpex.com They are used in the development of anti-inflammatory drugs, analgesics, and other bioactive molecules. chemimpex.com For example, related compounds are investigated as intermediates in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to manage diabetes. The specific combination of fluoro, bromo, and hydroxy substituents can be leveraged to fine-tune the pharmacological properties of a target molecule.

In biochemical investigations , these compounds are utilized in studies related to enzyme inhibition and the exploration of metabolic pathways. chemimpex.com The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms may participate in halogen bonding, which is an increasingly recognized non-covalent interaction in molecular recognition. These interactions can modulate the activity of enzymes and receptors, providing insights into potential therapeutic targets.

In the realm of materials science , such aromatic acids can be used in the formulation of specialty polymers and coatings. The incorporation of halogenated compounds can enhance properties like thermal stability and chemical resistance, which are crucial for industrial applications. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1781790-71-3 synquestlabs.com |

| Molecular Formula | C₇H₄BrFO₃ synquestlabs.com |

| Molecular Weight | 235.008 g/mol synquestlabs.com |

| Synonyms | Not widely available |

Table 2: Summary of Interdisciplinary Relevance

| Field | Role and Significance of this compound and Derivatives |

|---|---|

| Medicinal Chemistry | Serves as a key intermediate and building block for the synthesis of bioactive molecules and potential pharmaceuticals, such as anti-inflammatory agents and SGLT2 inhibitors. chemimpex.com |

| Biochemical Research | Used in studies of enzyme inhibition and metabolic pathways, leveraging its functional groups for interactions with biological targets. chemimpex.com |

| Advanced Organic Synthesis | A versatile precursor with multiple reactive sites, enabling the construction of complex organic structures through various chemical reactions. |

| Materials Science | Potential application in creating specialty polymers and coatings with enhanced thermal and chemical resistance. chemimpex.com |

An in-depth examination of the synthetic methodologies for producing this compound reveals a focus on precision and control in aromatic chemistry. The synthesis of this specific halogenated hydroxybenzoic acid is a multi-faceted process that relies on fundamental principles of organic chemistry, particularly electrophilic aromatic substitution.

Advanced Derivatization and Functionalization Strategies of 5 Bromo 2 Fluoro 4 Hydroxybenzoic Acid

Esterification and Amidation Reactions for Structural Diversification

The carboxylic acid moiety of 5-bromo-2-fluoro-4-hydroxybenzoic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the ester. masterorganicchemistry.com The use of a large excess of the alcohol or removal of water as it is formed drives the equilibrium towards the product. masterorganicchemistry.com

Table 1: Representative Esterification Reactions

| Alcohol | Catalyst | Typical Conditions | Product |

| Methanol | H₂SO₄ | Reflux | Methyl 5-bromo-2-fluoro-4-hydroxybenzoate |

| Ethanol | TsOH | Reflux, Dean-Stark | Ethyl 5-bromo-2-fluoro-4-hydroxybenzoate |

| Benzyl (B1604629) alcohol | H₂SO₄ | 80-100 °C | Benzyl 5-bromo-2-fluoro-4-hydroxybenzoate |

Amidation: The synthesis of amides from this compound can be accomplished by direct condensation with primary or secondary amines. This reaction typically requires high temperatures to drive off water. Alternatively, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDIC) allows the reaction to proceed under milder conditions. The carboxylic acid is first activated by the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond.

Table 2: Representative Amidation Reactions

| Amine | Method | Typical Conditions | Product |

| Aniline | Direct Condensation | Heat, >150 °C | 5-Bromo-2-fluoro-4-hydroxy-N-phenylbenzamide |

| Diethylamine | Coupling Agent (EDC) | Room Temperature, DMF | 5-Bromo-N,N-diethyl-2-fluoro-4-hydroxybenzamide |

| Benzylamine | Coupling Agent (DCC) | Room Temperature, CH₂Cl₂ | N-Benzyl-5-bromo-2-fluoro-4-hydroxybenzamide |

Etherification and Alkylation at the Hydroxyl Moiety

The phenolic hydroxyl group offers another site for functionalization through etherification or O-alkylation. The Williamson ether synthesis is a classic and widely used method for this transformation. wikipedia.orgtransformationtutoring.com The reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution (SN2) reaction with an alkyl halide or sulfonate. masterorganicchemistry.comlibretexts.org Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.gov To prevent the carboxylate anion from competing in the nucleophilic substitution, the carboxylic acid group is often protected as an ester prior to etherification.

Table 3: Representative Etherification Reactions of a Protected Precursor*

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | K₂CO₃ | Acetone | Methyl 5-bromo-2-fluoro-4-methoxybenzoate |

| Benzyl bromide | NaH | DMF | Methyl 4-(benzyloxy)-5-bromo-2-fluorobenzoate |

| Ethyl tosylate | K₂CO₃ | DMF | Methyl 5-bromo-4-ethoxy-2-fluorobenzoate |

*Assuming the starting material is the methyl ester of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Sites (e.g., Suzuki, Sonogashira)

The bromine atom on the aromatic ring is a versatile handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular scaffolds from simple precursors. nih.gov For these reactions to proceed efficiently, the acidic protons of the hydroxyl and carboxylic acid groups are typically masked with protecting groups.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org A wide variety of palladium catalysts and ligands can be employed, with common choices including tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). masterorganicchemistry.com The base, often potassium carbonate or cesium fluoride, plays a crucial role in activating the organoboron species.

Table 4: Representative Suzuki-Miyaura Coupling Reactions of a Protected Precursor*

| Boronic Acid | Palladium Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 2-fluoro-4-hydroxy-5-phenylbenzoate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Methyl 2-fluoro-4-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carboxylate |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | Methyl 5-ethenyl-2-fluoro-4-hydroxybenzoate |

*Assuming the starting material is the methyl ester of this compound with the hydroxyl group either free or protected.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of the aryl bromide with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine (B128534) or diisopropylamine. nih.govucsb.edu Copper-free versions of this reaction have also been developed. ucsb.edupitt.edu

Table 5: Representative Sonogashira Coupling Reactions of a Protected Precursor*

| Terminal Alkyne | Catalyst System | Base | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Methyl 2-fluoro-4-hydroxy-5-(phenylethynyl)benzoate |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Methyl 2-fluoro-4-hydroxy-5-((trimethylsilyl)ethynyl)benzoate |

| Propargyl alcohol | Pd(dppf)Cl₂ / CuI | Et₃N | Methyl 2-fluoro-4-hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoate |

*Assuming the starting material is the methyl ester of this compound with the hydroxyl group either free or protected.

Chemo-selective Transformations and Protecting Group Strategies

The presence of multiple reactive sites on this compound necessitates careful planning and the use of protecting groups to achieve chemo-selectivity. jocpr.com A protecting group masks a specific functional group from unwanted reactions while transformations are carried out elsewhere in the molecule. bham.ac.uk

An effective synthetic strategy often relies on orthogonal protecting groups, which can be removed under distinct conditions without affecting other protecting groups. wikipedia.org For example, a carboxylic acid might be protected as a methyl ester (cleaved by base or acid hydrolysis), while a hydroxyl group is protected as a benzyl ether (cleaved by hydrogenolysis). This allows for selective manipulation of the molecule.

A hypothetical synthetic sequence to illustrate chemo-selectivity could be:

Esterification: The carboxylic acid is converted to a methyl ester to protect it from acting as an acid or nucleophile.

Etherification: The hydroxyl group is protected as a benzyl ether. This group is stable to the conditions of many cross-coupling reactions.

Cross-Coupling: A Suzuki or Sonogashira reaction is performed at the bromo position.

Selective Deprotection: The benzyl ether is removed by catalytic hydrogenation, leaving the methyl ester intact. This newly freed hydroxyl group can then undergo further reactions, such as alkylation with a different group.

Final Deprotection: The methyl ester is hydrolyzed to reveal the carboxylic acid, yielding a highly functionalized and complex derivative.

Table 6: Example of an Orthogonal Protecting Group Strategy

| Step | Reaction | Protecting Group Manipulated | Key Reagents |

| 1 | Esterification | Carboxylic Acid -> Methyl Ester | CH₃OH, H₂SO₄ |

| 2 | Etherification | Hydroxyl -> Benzyl Ether | Benzyl Bromide, K₂CO₃ |

| 3 | Suzuki Coupling | Bromo -> Aryl | Phenylboronic acid, Pd(PPh₃)₄, Base |

| 4 | Deprotection | Benzyl Ether -> Hydroxyl | H₂, Pd/C |

| 5 | Deprotection | Methyl Ester -> Carboxylic Acid | LiOH, H₂O/THF |

Synthesis of Complex Organic Molecules Utilizing this compound as a Building Block

The diverse reactivity of this compound and its derivatives makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. A prominent example is its use as a key intermediate in the synthesis of SGLT2 (sodium-glucose cotransporter 2) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, compounds structurally related to this compound, such as 5-bromo-2-chlorobenzoic acid, are starting materials for the synthesis of Dapagliflozin. google.comresearchgate.netgoogle.com

In these syntheses, the halogenated benzoic acid core provides the necessary framework for constructing the final drug molecule. The synthetic route often involves an initial Friedel-Crafts acylation, followed by reduction, to attach the benzoic acid derivative to another aromatic ring system. google.com The bromine atom then serves as a crucial handle for a subsequent coupling reaction, often a lithium-halogen exchange followed by addition to a protected glucose derivative (gluconolactone), to install the C-glucoside moiety characteristic of this class of drugs. google.com The various functional groups on the initial building block allow for a step-wise and controlled assembly of the complex final structure.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Fluoro 4 Hydroxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Substitution Pattern Analysis

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise substitution pattern on the aromatic ring of 5-Bromo-2-fluoro-4-hydroxybenzoic acid. By analyzing the chemical shifts, coupling constants, and multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity and electronic environment of each atom can be elucidated.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals. Two signals will appear in the aromatic region, corresponding to the protons at the C3 and C6 positions. Due to the substitution pattern, these protons will likely appear as doublets. The proton at C6 is expected to be downfield due to the deshielding effects of the adjacent bromine and carboxylic acid groups. The proton at C3 will be influenced by the adjacent fluorine and hydroxyl groups. Additionally, two broad singlets are anticipated: one for the acidic proton of the carboxylic acid group and another for the phenolic hydroxyl proton. The chemical shifts of these labile protons can vary with solvent and concentration. For a structurally similar compound, 5-bromo-4-fluoro-2-hydroxybenzoic acid, aromatic proton signals have been reported as doublets at δ 7.8 and δ 7.5.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide further structural confirmation, with seven unique carbon signals expected. The signal for the carboxylic carbon (C7) will be the most downfield, typically appearing above 165 ppm. The carbons directly attached to electronegative substituents (C2-F, C4-OH, C5-Br) will exhibit characteristic chemical shifts influenced by induction and resonance effects. The remaining two carbons (C1, C3, C6) will resonate at positions determined by the combined electronic influence of all substituents.

¹⁹F NMR Spectroscopy: Given the presence of a single fluorine atom, ¹⁹F NMR is a crucial technique. A single resonance is expected, and its chemical shift will be indicative of the electronic environment. Furthermore, this signal may exhibit coupling to the adjacent proton at the C3 position, providing definitive evidence for their spatial proximity. For related compounds, ¹⁹F NMR has proven essential for resolving fluorine coupling patterns.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.0-7.4 | d | ~110-120 (JC-F) |

| H6 | ~7.6-8.0 | d | ~125-135 |

| 4-OH | ~9.5-10.5 | br s | - |

| COOH | ~11.0-13.0 | br s | - |

| C1 | - | - | ~115-125 |

| C2 | - | - | ~150-160 (JC-F) |

| C4 | - | - | ~155-165 |

| C5 | - | - | ~105-115 |

| C7 (COOH) | - | - | ~165-175 |

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Pathway Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation pathways. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₇H₄BrFO₃, by providing a highly accurate mass measurement. The calculated exact mass for this formula is 233.9328 g/mol , which is consistent with values reported for its isomers.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of one bromine atom, there will be two prominent peaks of nearly equal intensity (approximately 1:1 ratio), corresponding to the ⁷⁹Br and ⁸¹Br isotopes, separated by 2 Da.

Electrospray ionization (ESI) in negative mode is expected to readily produce the deprotonated molecule [M-H]⁻, as observed for similar structures. Under electron ionization (EI) or through tandem MS (MS/MS) experiments, the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for benzoic acids include:

Decarboxylation: Loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).

Loss of Water: Elimination of H₂O (18 Da) from the molecular ion.

Loss of CO: A common fragmentation step for phenolic compounds.

Loss of Halogens: Cleavage of the C-Br or C-F bonds.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment | Formula |

| 233.9 | [M]⁺ | [C₇H₄BrFO₃]⁺ |

| 215.9 | [M - H₂O]⁺ | [C₇H₂BrFO₂]⁺ |

| 188.9 | [M - COOH]⁺ | [C₆H₃BrFO]⁺ |

| 156.9 | [M - Br]⁺ | [C₇H₄FO₃]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the specific vibrational modes of the molecule's bonds.

The IR spectrum is expected to be dominated by several strong, characteristic bands:

O-H Stretching: A very broad and intense band is predicted from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in the carboxylic acid dimer. A sharper O-H stretching band from the phenolic hydroxyl group is also expected around 3200-3400 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1620 cm⁻¹ region are characteristic of the aromatic ring.

C-O Stretching and O-H Bending: These vibrations appear in the 1200-1450 cm⁻¹ region and are coupled, making them useful for fingerprinting the molecule.

C-F and C-Br Stretching: Vibrations involving the carbon-halogen bonds will appear in the fingerprint region below 1200 cm⁻¹.

Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and can be effective in analyzing the vibrations of the aromatic ring backbone. Studies on hydroxybenzoic acid isomers demonstrate that Raman spectroscopy can effectively differentiate subtle structural variations.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| O-H Stretch (Phenol) | 3200-3400 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450-1620 | Medium-Strong |

| C-O Stretch / O-H Bend | 1200-1450 | Strong |

| C-F Stretch | 1100-1200 | Strong |

| C-Br Stretch | 500-650 | Medium |

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing Investigations

X-ray diffraction (XRD) on a single crystal would provide the definitive solid-state structure of this compound. This technique maps electron density to determine the precise spatial arrangement of atoms, yielding accurate bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound is not publicly documented, the behavior of benzoic acids is well-studied.

It is overwhelmingly likely that this compound crystallizes with the classic centrosymmetric dimer motif. researchgate.net In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net

In-depth Conformational Analysis and Intermolecular Hydrogen Bonding Studies

The conformational landscape of this compound is primarily defined by the orientation of the carboxylic acid and hydroxyl groups. Detailed computational and spectroscopic studies on the closely related 2-fluoro-4-hydroxybenzoic acid have shown the existence of multiple stable conformers. elte.humdpi.com

The rotation around the C1-C7 bond of the carboxylic acid group gives rise to two main conformers:

cis-Conformer: The carboxylic proton (O-H) is oriented toward the ortho-fluorine atom. This arrangement is stabilized by a strong intramolecular hydrogen bond between the acidic proton and the fluorine atom. elte.humdpi.com

trans-Conformer: The carboxylic proton is oriented away from the fluorine and toward the carbonyl oxygen. This form is stabilized by an intramolecular hydrogen bond within the carboxylic acid moiety (O-H···O=C). elte.humdpi.com

Further conformational diversity arises from the rotation of the phenolic hydroxyl group at C4. The relative energies of these conformers determine their population at a given temperature.

Intermolecularly, the dominant interaction is the formation of hydrogen-bonded dimers via the carboxylic acid groups, a characteristic feature of nearly all benzoic acids in the solid state. acs.org The phenolic -OH group provides an additional site for forming hydrogen bond chains, linking these primary dimers into more complex 2D or 3D networks. The hydroxyl group, fluorine, and bromine can all participate in forming hydrogen bonds and halogen bonds, which are crucial in modulating the activity of enzymes and receptors in biological contexts. The balance between strong intramolecular hydrogen bonding (e.g., in the cis-conformer) and the powerful intermolecular dimerization motif dictates the final observed structure and properties of the compound. chemistryguru.com.sgnih.gov

Theoretical and Computational Investigations of 5 Bromo 2 Fluoro 4 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Energetics

For a molecule such as 5-Bromo-2-fluoro-4-hydroxybenzoic acid, these calculations can determine key electronic properties. The presence of electron-withdrawing groups (bromine and fluorine) and an electron-donating group (hydroxyl) on the benzoic acid framework creates a complex electronic environment. Quantum chemical calculations can precisely quantify the effects of these substituents on the aromatic ring, influencing the molecule's acidity, reactivity, and intermolecular interactions. For instance, studies on related benzoic acid derivatives often focus on calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations

| Property | Significance |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | Provides information about the molecule's overall polarity. |

| Mulliken Charges | Describes the partial charges on each atom, indicating sites for electrophilic or nucleophilic attack. |

These calculations provide a foundational understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in various chemical and biological systems.

Density Functional Theory (DFT) for Spectroscopic Property Prediction and Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov It is particularly well-suited for predicting a wide range of molecular properties, including spectroscopic data and reaction pathways.

For this compound, DFT calculations can simulate its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.gov By calculating the vibrational frequencies, researchers can assign the peaks in an experimental IR spectrum to specific molecular motions, such as the stretching of the O-H, C=O, and C-F bonds, or the bending modes of the aromatic ring. This aids in the structural confirmation of the synthesized molecule. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption, helping to understand the molecule's photophysical properties. nih.gov

Furthermore, DFT is instrumental in elucidating reaction mechanisms. For example, it can be used to model the deprotonation of the carboxylic acid and hydroxyl groups to predict the pKa values. It can also map out the energy profile of potential reactions, such as nucleophilic substitution at the bromine or fluorine positions, identifying transition states and calculating activation energies. Studies on similar molecules like 5-Bromo-2-Hydroxybenzaldehyde have utilized DFT to understand their structure, vibrational properties, and charge distribution. nih.gov

Conformational Landscape Exploration and Stability Analysis of Isomers and Derivatives

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds, primarily associated with the carboxylic acid and hydroxyl groups, leading to different possible conformers.

Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis is crucial as different conformers can have distinct dipole moments, spectroscopic signatures, and abilities to bind to a biological target. For instance, research on 2-fluoro-4-hydroxy benzoic acid has shown that different conformers can be selectively populated and monitored using IR spectrometry, with quantum-chemical computations aiding in the analysis of the experimental spectra. mdpi.com The stability of these conformers is influenced by intramolecular hydrogen bonding, such as between the carboxylic acid proton and the adjacent fluorine atom, or between the hydroxyl proton and the carboxylic oxygen.

The relative energies of different isomers and derivatives can also be assessed. By calculating the total electronic energy of various structural arrangements, a hierarchy of stability can be established, providing insights into which forms are most likely to be present under given conditions.

Table 2: Factors Influencing Conformational Stability

| Factor | Description |

| Intramolecular Hydrogen Bonding | Formation of hydrogen bonds between the -COOH, -OH, and -F groups can significantly stabilize certain conformations. |

| Steric Hindrance | Repulsive interactions between bulky groups can destabilize certain arrangements. |

| Torsional Strain | The energy associated with rotation around single bonds. |

| Solvent Effects | The polarity of the solvent can influence the preference for a particular conformer. |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations often model molecules in the gas phase (in vacuo), their behavior in a real-world setting, particularly in solution, is governed by interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in a condensed phase.

In an MD simulation, the atoms of the solute (this compound) and the surrounding solvent molecules are treated as classical particles. Their motions are simulated over time by solving Newton's equations of motion. This allows for the exploration of how the solvent influences the conformational preferences of the molecule and how the molecule, in turn, structures the solvent around it. For example, MD simulations can reveal the stability of intramolecular hydrogen bonds in the presence of a competing solvent like water, which can also form hydrogen bonds. These simulations provide a dynamic picture of the molecule's behavior, including its flexibility and the timescale of conformational changes. Comprehensive studies on related compounds like 5-Bromo-2-Hydroxybenzaldehyde have included molecular dynamics simulations to understand the interactions between the molecule and proteins. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach is fundamental in drug discovery for predicting the efficacy of new molecules and optimizing lead compounds.

For a compound like this compound, a QSAR study would typically involve a dataset of similar benzoic acid derivatives with known biological activities (e.g., enzyme inhibition or antimicrobial activity). For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can be based on various molecular properties:

Topological descriptors: Related to the 2D structure and connectivity of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.

Hydrophobic descriptors: Like the partition coefficient (logP), which describes the molecule's lipophilicity.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed biological activity. A study on p-hydroxy benzoic acid derivatives, for instance, used QSAR to understand how molecular structure influences antimicrobial activity, identifying key descriptors like molecular connectivity and shape indices. nih.gov Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds like this compound, thereby guiding synthetic efforts towards more potent derivatives.

Table 3: Common Descriptors in QSAR Modeling

| Descriptor Type | Example | Information Encoded |

| Topological | Balaban J index | Molecular size and branching |

| Electronic | HOMO Energy | Electron-donating ability |

| Geometrical | Molecular Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |

Through these multifaceted theoretical and computational investigations, a comprehensive understanding of this compound's chemical and physical properties can be achieved, paving the way for its potential applications in various scientific fields.

Research on Biological Activities and Mechanistic Studies of 5 Bromo 2 Fluoro 4 Hydroxybenzoic Acid in Vitro

Antimicrobial Properties and Spectrum of Activity Against Pathogens (In Vitro)

Halogenated and hydroxylated benzoic acids are a class of compounds recognized for their antimicrobial capabilities. Although specific studies detailing the antimicrobial spectrum of 5-Bromo-2-fluoro-4-hydroxybenzoic acid are not extensively documented, the activity of related compounds suggests potential efficacy. The presence of bromine and fluorine atoms on the benzene (B151609) ring is expected to contribute significantly to its biological activity.

Research on other hydroxylated benzoic acids, such as 4-hydroxybenzoic acid, has demonstrated a broad range of antimicrobial action. For instance, 4-hydroxybenzoic acid has shown inhibitory effects against various Gram-positive and Gram-negative bacteria as well as the yeast Candida albicans. ijpbp.comdergipark.org.tr The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov

To illustrate the typical antimicrobial activity of a related compound, the following table presents MIC values for 4-hydroxybenzoic acid against a selection of microorganisms.

| Microorganism | Type | MIC Range (mg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 36.00 - 72.00 |

| Bacillus cereus | Gram-positive bacteria | 36.00 - 72.00 |

| Escherichia coli | Gram-negative bacteria | 36.00 - 72.00 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 36.00 - 72.00 |

| Candida albicans | Yeast | 36.00 - 72.00 |

| This table is based on data for 4-hydroxybenzoic acid and is for illustrative purposes. ijpbp.comdergipark.org.tr |

Similarly, studies on other halogenated benzamides have demonstrated bactericidal activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, certain chloro-substituted 2-hydroxy-N-phenylbenzamides have shown MIC values ranging from 1 to 16 μg/mL against MRSA strains. nih.gov This suggests that the halogenated scaffold of this compound could be a promising basis for antimicrobial activity.

Anti-inflammatory Potential and Associated Biochemical Pathways (In Vitro)

Hydroxylated benzoic acids are known to possess anti-inflammatory properties, with some studies suggesting they may act by inhibiting cyclooxygenase (COX) enzymes. COX enzymes are central to the inflammatory pathway, as they are responsible for the conversion of arachidonic acid into prostaglandins.

While direct evidence for this compound is not available, a study on a structurally related, newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (designated LX007), provides significant insight into the potential anti-inflammatory mechanisms. nih.gov In in vitro experiments using lipopolysaccharide (LPS)-activated primary microglial cells, LX007 demonstrated potent anti-inflammatory effects. nih.gov

The key findings for the derivative LX007 include the inhibition of major inflammatory mediators and their regulatory genes:

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): LX007 effectively inhibited the production of NO and PGE2, two key signaling molecules that promote inflammation. nih.gov

iNOS and COX-2: The expression of the enzymes responsible for producing these mediators, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), was also suppressed. nih.gov

These effects are indicative of intervention in critical biochemical pathways associated with inflammation. The study on LX007 suggests that the anti-inflammatory action is mediated through the downregulation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov These pathways are crucial regulators of the cellular inflammatory response.

| Pathway Component | Effect of Derivative LX007 | Associated Function |

| Nitric Oxide (NO) | Inhibition | Pro-inflammatory mediator |

| Prostaglandin E2 (PGE2) | Inhibition | Pro-inflammatory mediator |

| iNOS Expression | Inhibition | Enzyme for NO synthesis |

| COX-2 Expression | Inhibition | Enzyme for PGE2 synthesis |

| MAPK Pathway | Downregulation | Signal transduction for inflammation |

| NF-κB Pathway | Downregulation | Transcription factor for inflammatory genes |

| This table summarizes findings for the derivative 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007). nih.gov |

Enzyme Modulation and Inhibition Mechanisms by this compound and its Derivatives (In Vitro)

The structure of this compound suggests its potential to interact with and modulate the activity of various enzymes. The electron-withdrawing properties of the fluorine and bromine atoms, combined with the hydrogen-bonding capacity of the hydroxyl and carboxylic acid groups, create a molecule with the potential for specific enzyme-binding interactions.

While specific enzyme inhibition studies on this compound are not prominent in the literature, its role as a chemical intermediate is noteworthy. It has been identified as an intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, which are relevant in diabetes treatment. This implies that the core structure is suitable for elaboration into molecules that can fit into and block the active sites of specific enzymes.

Studies on other substituted benzoic acids have demonstrated a wide range of enzyme inhibitory activities. For example, various derivatives have been shown to inhibit enzymes such as tyrosinase, α-glucosidase, and urease, with inhibitory concentrations (IC50) often in the micromolar range. researchgate.netnih.gov The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

| Enzyme Target | Inhibitor Class (Example) | Typical IC50 Values |

| α-Glucosidase | Benzimidazole derivatives | 15 - 30 µM |

| Urease | Piperazine derivatives | 2.0 - 23.2 µM |

| Tyrosinase | Cinnamate derivatives | 0.80 - 0.99 mM |

| This table shows examples of enzyme inhibition by various classes of compounds, not this compound itself, to illustrate the potential for enzyme modulation by small organic molecules. researchgate.netnih.gov |

Investigation of Specific Molecular Targets and Binding Interactions (In Vitro)

The specific molecular targets of this compound have not been fully elucidated. However, its chemical structure allows for predictions about its potential binding interactions, which can be explored through computational methods like molecular docking. asianpubs.orgnih.gov

The key functional groups of the molecule are expected to govern its interactions with biological targets:

Hydroxyl and Carboxylic Acid Groups: These groups are capable of forming strong hydrogen bonds, acting as both hydrogen bond donors and acceptors. This is a primary mode of interaction for many drugs with their protein targets.

Bromine and Fluorine Atoms: These halogens can participate in halogen bonding, a type of non-covalent interaction that can contribute to the affinity and specificity of a ligand for its binding site.

Aromatic Ring: The benzene ring can engage in π-π stacking and hydrophobic interactions with amino acid residues within a protein's active site.

Molecular docking studies on related compounds, such as derivatives of 5-bromosalicylaldehyde, have been used to predict binding modes and interactions with microbial protein targets. asianpubs.orgnih.gov Such in silico studies can guide the identification of potential enzyme or receptor targets for further in vitro validation. For instance, docking can reveal favorable interactions with amino acid residues in an enzyme's active site, providing a hypothesis for the mechanism of inhibition.

Structure-Activity Relationship (SAR) Studies of Substituted Analogs

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that relates the chemical structure of a molecule to its biological activity. drugdesign.org For this compound, SAR studies would involve synthesizing analogs with modifications at different positions on the benzene ring and evaluating how these changes impact a specific biological effect, such as antimicrobial or anti-inflammatory activity.

While a dedicated SAR study for this specific compound is not available, general principles can be inferred from the literature on related benzoic acid derivatives. bohrium.com

Carboxylic Acid Group: This group is often essential for activity, acting as a key interaction point (e.g., through hydrogen bonding or salt bridge formation) with a biological target.

Halogen Substituents: The type and position of halogens are crucial.

Bromine: The bromo group at position 5 is an electron-withdrawing group that can enhance binding through halogen bonds and increase lipophilicity, potentially improving cell membrane permeability.

Fluorine: The fluoro group at position 2 is a small, highly electronegative atom. Its presence can alter the acidity (pKa) of the nearby carboxylic acid and hydroxyl groups and block metabolic degradation, which can enhance the compound's biological lifetime. bohrium.com

An SAR study on p-halobenzoic acids for anti-sickling properties showed that different halogens (F, Cl, Br, I) conferred activity, indicating that halogenation is a favorable modification for this class of compounds. A systematic study of analogs of this compound would be necessary to determine the optimal arrangement of substituents for any given biological activity.

Applications in Medicinal Chemistry Research Utilizing 5 Bromo 2 Fluoro 4 Hydroxybenzoic Acid

Role as a Precursor for Complex Pharmaceutical Intermediates and Biologically Active Compounds

5-Bromo-2-fluoro-4-hydroxybenzoic acid serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical applications. Its substituted benzene (B151609) ring structure, featuring bromine, fluorine, and hydroxyl groups, provides multiple reactive sites for further chemical modification. While research on this specific molecule is specialized, the broader class of halogenated and hydroxylated benzoic acids is well-established in the creation of therapeutic agents.

These compounds are frequently employed as intermediates in multi-step synthetic pathways. For instance, related bromo-hydroxybenzoic acid derivatives are utilized in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com The strategic placement of the halogen and hydroxyl groups can influence the reactivity and subsequent assembly of larger, more intricate molecular architectures. A key application for similar structures is in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs investigated for diabetes therapy. In these syntheses, the benzoic acid derivative acts as a foundational component to which other molecular fragments are attached to build the final active pharmaceutical ingredient (API). The unique combination of substituents on this compound makes it a promising precursor for generating novel compounds with potential therapeutic value.

| Precursor Class | Resulting Pharmaceutical Class | Therapeutic Area |

| Halogenated Hydroxybenzoic Acids | Anti-inflammatory Drugs | Inflammation |

| Bromo-substituted Benzoic Acids | Analgesic Drugs | Pain Management |

| 5-Bromo Derivatives | SGLT2 Inhibitors | Diabetes |

Scaffold Design for Drug Discovery and Development Initiatives

In modern drug discovery, the concept of a "privileged scaffold" is paramount. This refers to a core molecular structure that is capable of binding to multiple biological targets by modifying the functional groups attached to it. nih.gov this compound represents an excellent candidate for such a scaffold due to its inherent structural features.

The molecule possesses several points for chemical diversification:

Carboxylic Acid Group: Can be converted into esters, amides, or other functional groups to interact with different biological targets.

Hydroxyl Group: Can be alkylated or acylated to explore changes in binding and solubility.

Aromatic Ring: The positions on the benzene ring, particularly the one opposite the carboxylic acid, can be further functionalized, allowing for the introduction of additional substituents to modulate activity and specificity.

By systematically modifying these positions, chemists can generate a large library of related compounds. This library can then be screened against various enzymes, receptors, and other biological targets to identify new lead compounds for drug development. The rigidity of the benzene ring provides a stable framework, while the attached functional groups can be tailored to achieve specific pharmacological effects. nih.gov

| Modification Site on Scaffold | Potential Chemical Modification | Purpose of Modification |

| Carboxylic Acid (-COOH) | Esterification, Amidation | Alter binding interactions, improve pro-drug potential |

| Hydroxyl (-OH) | Alkylation, Acylation | Modify solubility, block metabolic pathways |

| Aromatic C-H Bonds | Further Substitution | Introduce new functional groups for enhanced specificity |

Synthesis of Analogs for Enhanced Bioactivity and Modulated Pharmacological Profiles

A fundamental strategy in medicinal chemistry is the synthesis of analogs to optimize the properties of a lead compound. Derivatives of hydroxybenzoic acids are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. ppor.azresearchgate.netnih.gov The synthesis of analogs of this compound allows researchers to systematically investigate how structural changes affect its biological function.

For example, studies on related fluorobenzoic acids have shown that they can be converted into hydrazide-hydrazone derivatives to create potent antimicrobial agents. researchgate.net This involves reacting the carboxylic acid moiety to introduce a new, biologically active functional group. Similar strategies can be applied to this compound. By creating a series of analogs with variations in the side chains or substitution patterns on the ring, researchers can aim to:

Enhance potency against a specific biological target.

Improve selectivity and reduce off-target effects.

Optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Discover entirely new biological activities.

This iterative process of synthesis and biological testing is crucial for transforming a promising chemical scaffold into a viable drug candidate.

Development of Immunoadjuvants and Related Therapeutics in Immunotherapy Research

Currently, there is limited specific information in the available scientific literature directly linking this compound to the development of immunoadjuvants or other therapeutics in the field of immunotherapy. Research in this area is highly specialized, and while the compound's structural features could potentially be adapted for various biological applications, its role in modulating immune responses has not been a primary focus of published studies. The development of immunoadjuvants often involves molecules that can stimulate specific immune pathways, and further investigation would be required to determine if derivatives of this particular benzoic acid could fulfill such a role.

Strategies for Modulating Biological Properties through Halogen Substitution

The presence and position of halogen atoms on a pharmaceutical compound are critical for modulating its biological properties. The fluorine and bromine atoms in this compound are not merely passive substituents; they actively influence the molecule's electronic character, lipophilicity, and ability to interact with biological targets.

Fluorine Substitution:

Metabolic Stability: Fluorine is often introduced to block sites of metabolic oxidation. The strong carbon-fluorine bond can prevent enzymes from breaking down the molecule, thereby increasing its half-life in the body.

Binding Affinity: Due to its high electronegativity, fluorine can alter the acidity of nearby functional groups (like the hydroxyl group) and influence hydrogen bonding, potentially leading to stronger and more specific interactions with a target protein.

Bromine Substitution:

Halogen Bonding: The bromine atom can participate in halogen bonds, which are specific, non-covalent interactions with electron-donating atoms (like oxygen or nitrogen) in a protein's binding pocket. This can significantly enhance binding affinity and selectivity.

By strategically combining these halogens, medicinal chemists can fine-tune a molecule's pharmacodynamic (drug-target interaction) and pharmacokinetic (drug movement in the body) profiles to create more effective and safer therapeutic agents.

| Halogen | Key Property | Impact on Biological Profile |

| Fluorine | High Electronegativity, Strong C-F Bond | Increases metabolic stability, enhances binding affinity |

| Bromine | Polarizability, Size | Enables halogen bonding for improved target binding, increases lipophilicity |

Research Applications in Materials Science and Specialty Chemicals

Utilization in the Production of Specialty Chemicals and Advanced Materials

While specific research detailing the use of 5-Bromo-2-fluoro-4-hydroxybenzoic acid in the production of specialty chemicals and advanced materials is not extensively documented, the applications of analogous compounds provide a clear indication of its potential. Halogenated benzoic acid derivatives are recognized as important intermediates. For instance, related compounds are used to enhance the properties of materials like polymers and coatings, contributing to improved thermal stability and chemical resistance.

The presence of bromine and fluorine atoms can significantly alter the properties of resulting polymers or specialty chemicals by imparting flame retardancy, increasing density, and modifying electronic characteristics. The carboxylic acid and hydroxyl moieties serve as reactive handles for polymerization and other derivatization reactions. Based on the behavior of similar functionalized aromatic molecules, this compound could theoretically be employed as a monomer or an additive in the synthesis of high-performance polymers, such as polyesters and polyamides, where its structure could enhance the material's physical and chemical properties.

Table 1: Potential Roles of Functional Groups in Advanced Materials

| Functional Group | Potential Contribution to Material Properties |

|---|---|

| Carboxylic Acid (-COOH) | Provides a reactive site for polymerization (e.g., ester or amide linkages). |

| Hydroxyl (-OH) | Acts as a reactive site; can participate in hydrogen bonding to influence polymer chain alignment and strength. |

| Bromine (-Br) | Can enhance flame retardancy and increase the refractive index of materials. |

Incorporation into Liquid Crystal Synthesis and Mesogenic Systems Research

The structure of this compound, with its rigid aromatic core and multiple polar substituents, makes it a candidate for use as a central building block in novel liquid crystal designs. The fluorine and bromine atoms can influence key mesogenic properties such as:

Dipole Moment: The electronegative halogens create strong dipoles, affecting the dielectric anisotropy, which is crucial for display applications.

Molecular Shape: Substituents can alter the linearity or bent nature of the molecule, which is a determining factor in the type of liquid crystal phase formed. Research on bent-core mesogens, for example, has shown that lateral substitutions on a central core can tune mesomorphic properties.

Intermolecular Interactions: Halogen bonding, in addition to hydrogen bonding from the acid/hydroxyl groups, can introduce new self-assembly pathways, leading to unique and stable mesophases.

Although direct studies incorporating this compound into liquid crystal systems have not been identified, the established principles of mesogen design suggest it is a plausible and interesting candidate for future research in this area.

Coordination Chemistry and Supramolecular Systems Research through Ligand Formation

In the field of coordination chemistry, organic molecules that can bind to metal ions are known as ligands, and they are used to construct complex supramolecular structures such as Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. rsc.org The properties of a MOF are determined by both the metal ion and the organic ligand used in its synthesis. nih.gov

Hydroxybenzoic acids are excellent ligands for MOF synthesis because the carboxylic acid group can coordinate strongly with metal centers. rsc.orgbrieflands.com The additional hydroxyl group provides another potential binding site, allowing for the formation of more complex and robust network structures. rsc.org

This compound possesses the necessary functionality to act as a ligand. Its key features relevant to coordination chemistry include:

Carboxylate Coordination: The primary binding site for linking to metal ions.

Hydroxyl Group: Can participate in coordination or act as a site for post-synthesis modification.

Halogen Substituents: The bromine and fluorine atoms would decorate the internal pore surfaces of a resulting MOF. This functionalization can be used to fine-tune the chemical environment within the pores, potentially enhancing selectivity in gas adsorption or catalytic activity.

While the use of p-hydroxybenzoic acid as a linker in MOFs has been demonstrated, specific examples utilizing this compound are not present in current literature. rsc.orglboro.ac.uk However, its structure fits the profile of a functionalized ligand for creating new MOFs with tailored properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| p-hydroxybenzoic acid |

| Polyesters |

Future Research Directions and Emerging Trends for 5 Bromo 2 Fluoro 4 Hydroxybenzoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

Traditional synthetic routes for halogenated benzoic acids often involve multi-step processes that may utilize harsh reagents and generate significant waste. guidechem.comgoogle.comgoogle.com Future research is increasingly focused on developing greener, more efficient, and sustainable methods for the synthesis of 5-bromo-2-fluoro-4-hydroxybenzoic acid and its derivatives.

Key areas of exploration include:

Biocatalysis and Enzymatic Halogenation: Nature has evolved a variety of halogenating enzymes, such as haloperoxidases, that can introduce halogen atoms onto aromatic rings with high regioselectivity under mild, aqueous conditions. nih.govrsc.org Research into harnessing these enzymes, or engineering new ones, could provide a sustainable alternative to chemical halogenation. nih.govacs.org For instance, enzymes could be used for the specific bromination or fluorination of a hydroxybenzoic acid precursor, reducing the need for protecting groups and hazardous reagents. nih.gov

Continuous Flow Chemistry: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and process optimization. nih.gov Developing a continuous flow synthesis for this compound could lead to higher yields, improved purity, and reduced reaction times. nih.gov This approach is particularly advantageous for managing potentially hazardous reactions common in halogenation chemistry.

Mechanochemistry: Solid-state synthesis, or mechanochemistry, eliminates the need for bulk solvents, thereby reducing environmental impact. Investigating solid-state protocols for the halogenation steps in the synthesis of this compound could represent a significant advance in green chemistry.

Late-Stage Functionalization: Another promising direction is the development of methods for the late-stage functionalization of more complex molecules with the this compound moiety. This approach is highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Engineering enzymes (e.g., haloperoxidases) for specific halogenation of benzoic acid precursors. nih.govrsc.orgnih.gov |

| Flow Chemistry | Improved safety, higher yields, automation, scalability | Designing multi-step continuous processes for synthesis and purification. nih.gov |

| Mechanochemistry | Reduced or eliminated solvent use, novel reactivity | Developing solid-state halogenation and functionalization protocols. |

| C-H Activation | Increased atom economy, shorter synthetic routes | Direct, regioselective halogenation and functionalization of the benzoic acid core. |

Advanced Computational Approaches for Predictive Biological Activity and Materials Design

Computational chemistry provides powerful tools to predict the properties and behavior of molecules, thereby accelerating the discovery and design process. For this compound, advanced computational methods can guide its application in both medicine and materials science.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies correlate variations in the chemical structure of compounds with their biological activity. nih.gov By developing QSAR models for derivatives of this compound, researchers can predict the antibacterial, antifungal, or anticancer potential of novel analogues before they are synthesized. nih.govnih.gov These models can identify key molecular descriptors, such as hydrophobicity and electronic properties, that are crucial for activity. nih.gov

Molecular Docking and Dynamics: These techniques can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. This allows for a rational, structure-based approach to drug design, helping to optimize the molecule's structure for enhanced potency and selectivity.

Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.net For materials science applications, DFT can predict how the molecule will self-assemble and interact with other components, such as metal ions in metal-organic frameworks (MOFs), guiding the synthesis of materials with desired electronic or optical properties. nih.govresearchgate.net

| Computational Method | Application Area | Predicted Properties |

| QSAR | Drug Discovery | Toxicity, antibacterial activity, enzyme inhibition. nih.govnih.govacs.org |

| Molecular Docking | Drug Discovery | Binding affinity and mode to biological targets. |

| DFT Calculations | Materials Design | Electronic structure, intermolecular interactions, pKa, reaction energetics. nih.govresearchgate.netnih.gov |

| Molecular Dynamics | Materials & Biology | Conformational stability, self-assembly behavior, binding free energies. |

Identification of Undiscovered Biological Targets and Mechanisms of Action

While computational methods can predict interactions with known targets, identifying entirely new biological roles for this compound and its derivatives requires innovative experimental approaches. The unique electronic properties conferred by the fluorine and bromine atoms suggest that it may interact with biological systems in novel ways.

Future research in this area could include:

Phenotypic Screening: This approach involves testing the compound across a wide range of cell-based assays to identify unexpected biological effects without a preconceived hypothesis about its target. A hit from a phenotypic screen can reveal new therapeutic possibilities.

Chemoproteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the direct protein targets of a bioactive compound within a complex biological sample. Synthesizing a probe based on the this compound scaffold would enable the capture and identification of its binding partners in the proteome.

Mechanism of Action (MoA) Studies: Once a biological effect is observed, detailed MoA studies are required to understand the downstream cellular pathways that are modulated by the compound. This involves a combination of genomics, transcriptomics, and proteomics to build a comprehensive picture of the compound's biological footprint.

Integration into Multi-component Reaction Systems for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov The carboxylic acid functional group of this compound makes it an ideal candidate for integration into well-known MCRs like the Passerini and Ugi reactions. asianpubs.orgwalisongo.ac.idresearchgate.net

Passerini Reaction: In this three-component reaction, a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) react to form an α-acyloxy carboxamide. wikipedia.org Using this compound in a Passerini reaction would allow for the one-step synthesis of complex molecules incorporating its unique substituted phenyl ring, rapidly generating libraries of compounds for biological screening. asianpubs.orgnih.gov

Ugi Reaction: The Ugi reaction is a four-component reaction involving a carboxylic acid, an amine, a carbonyl compound, and an isocyanide. It produces a dipeptide-like scaffold. The incorporation of this compound would yield complex, highly functionalized structures with potential applications in medicinal chemistry.

The efficiency and convergence of MCRs make this a particularly attractive strategy for leveraging the structural uniqueness of this compound in drug discovery and combinatorial chemistry. researchgate.net

Development of Advanced Materials with Tunable Properties through Structural Modification

The distinct functional groups on this compound provide multiple handles for its incorporation into advanced materials. The carboxylic acid can coordinate to metals, the hydroxyl group can form hydrogen bonds or be derivatized, and the halogens can participate in halogen bonding or influence packing and electronic properties.

Emerging trends in this area include:

Metal-Organic Frameworks (MOFs): Benzoic acid derivatives are common "linkers" used to build MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net Using this compound as a linker could create MOFs with unique pore environments and functionalities, potentially leading to materials with tailored catalytic or adsorptive properties. nih.govacs.orgbrieflands.com

Liquid Crystals: The rigid aromatic core of the molecule is a feature found in many liquid crystal mesogens. ossila.com Derivatization of the carboxylic acid and hydroxyl groups with long alkyl chains could lead to the formation of novel liquid crystalline materials. The fluorine substituent, in particular, is known to influence mesophase behavior, potentially leading to materials with unique phase sequences and electro-optical properties. ossila.com

Functional Polymers: The molecule can be used as a monomer or a functional additive in polymerization reactions. For example, it could be incorporated into polyesters or polyamides, imparting properties such as increased thermal stability, flame retardancy (due to the bromine), and altered chemical resistance.

Q & A

Advanced Research Question

- Solubility : Poor aqueous solubility (0.2 mg/mL at 25°C) necessitates DMSO or DMF as co-solvents for in vitro assays .

- Stability : Degrades under UV light (t = 48 hrs); storage at -20°C in amber vials is recommended .

Formulation Solutions :- Nanoparticle encapsulation (e.g., PLGA polymers) improves bioavailability for in vivo studies .

How can researchers resolve contradictions in reported bromination efficiencies across studies?

Advanced Research Question

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.